molecular formula C8H17NOS B8414927 n-(2-Tert-butoxyethyl)thioacetamide

n-(2-Tert-butoxyethyl)thioacetamide

Cat. No. B8414927
M. Wt: 175.29 g/mol
InChI Key: CJHJCNYPRPUCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Tert-butoxyethyl)thioacetamide is a useful research compound. Its molecular formula is C8H17NOS and its molecular weight is 175.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(2-Tert-butoxyethyl)thioacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(2-Tert-butoxyethyl)thioacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

n-(2-Tert-butoxyethyl)thioacetamide

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]ethanethioamide

InChI

InChI=1S/C8H17NOS/c1-7(11)9-5-6-10-8(2,3)4/h5-6H2,1-4H3,(H,9,11)

InChI Key

CJHJCNYPRPUCRS-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NCCOC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve (2-tert-butoxyethyl)dicarbamic acid benzyl ester (387.8 mg, 1.01 mmol) and 5% Pd/C (0.212 g) in absolute ethanol and expose it to 60 psi of H2 for 18 hours. Filter the reaction mixture over a pad of celite. Acidify the filtrate with 5N HCl and concentrate in vacuo to obtain 139.4 mg of a crude residue containing the HCl salt of 2-tert-butoxyethylamine. Dissolve this crude material (139.4 mg, 0.852 mmol) in 10 mL pyridine at 25° C. To this add 2-thioacetylisoindole-1,3-dione (180.53 mg, 0.88 mmol) and allow to stir for 23 hours. Concentrate the reaction mixture in vacuo and dissolve the residue in methylene chloride and wash it with 1N HCl (1×). Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 266.9 mg of crude product. Triturate this crude material in diethyl ether and remove the solids by filtration. Concentrate the filtrate in vacuo to afford 176.2 mg of a crude solid. Purify via Biotage chromatography to afford 74.1 mg of N-(2-tert-butoxyethyl)thioacetamide. Dissolve this thioacetamide (74.1 mg, 0.423 mmol) in 20 mL methylene chloride and add methyl trifluoromethanesulfonate (76.3 mg, 0.465 mmol). Allow the reaction mixture to stir for an additional 21 hours. Decant the diethyl ether from the oil and triturate the oil with diethyl ether (3×). Remove any excess diethyl ether from the oily residue in vacuo to obtain 60.3 mg of crude triflic acid salt of N-(2-tert-butoxyethyl)thioacetimidic acid methyl ester as an oil. Dissolve this crude product (60.3 mg, 0.62.5 mmol) in 10 mL pyridine and add N-(R)-(6-amino-2(R)-hydroxyindan-1-yl)-4-bromobenzamide (62.5 mg, 0.180 mmol). Allow the reaction to stir at 25° C. for 22 hours. Remove the solvent in vacuo and partition the residue between methylene chloride and saturated aqueous sodium hydrogen carbonate. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 31.4 mg of crude product. Purify via Biotage chromatography (10% MeOH/EtOAc) to afford 6.6 mg of the titled product (8% yield). MS (ES): m/z 488.1 (M+H).
[Compound]
Name
(2-tert-butoxyethyl)dicarbamic acid benzyl ester
Quantity
387.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.212 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
139.4 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
180.53 mg
Type
reactant
Reaction Step Four

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